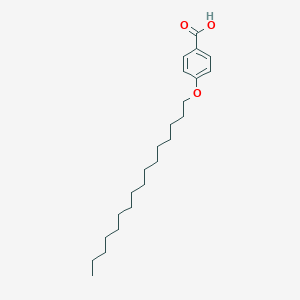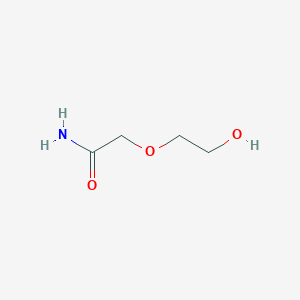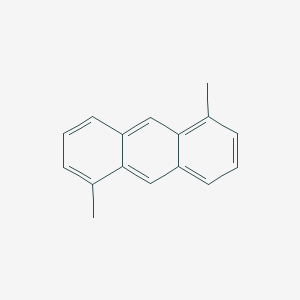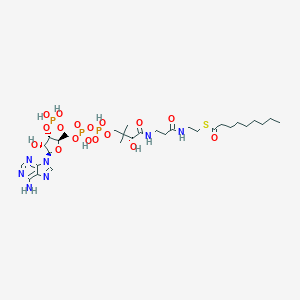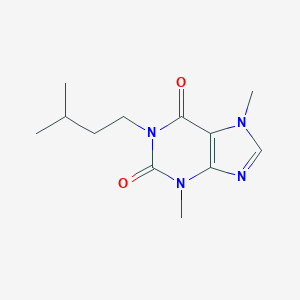![molecular formula C7H6O B093546 Tetracyclo[3.2.0.02,7.04,6]heptan-3-one CAS No. 1072-92-0](/img/structure/B93546.png)
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one, also known as TCH, is an organic compound with a unique molecular structure. It has been the subject of extensive scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
科学研究应用
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. In pharmaceuticals, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been studied for its potential applications in the development of new materials, such as polymers and liquid crystals. In organic synthesis, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals.
作用机制
The mechanism of action of Tetracyclo[3.2.0.02,7.04,6]heptan-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In Alzheimer's disease, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-Alzheimer's disease effects. In cancer cells, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been shown to induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells. In inflammation, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been shown to inhibit the production of various inflammatory cytokines, which can reduce inflammation. In Alzheimer's disease, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been shown to improve cognitive function and memory, which can reduce the symptoms of the disease.
实验室实验的优点和局限性
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it accessible for research purposes. Another advantage is that it has a unique molecular structure, which makes it useful for studying various chemical reactions and mechanisms. One limitation is that it can be unstable and reactive, which can make it difficult to handle and store. Another limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of Tetracyclo[3.2.0.02,7.04,6]heptan-3-one. One direction is to further investigate its potential applications in pharmaceuticals, materials science, and organic synthesis. Another direction is to study its mechanism of action in more detail, which can lead to the development of new drugs and therapies. Additionally, future research could focus on improving the stability and reactivity of Tetracyclo[3.2.0.02,7.04,6]heptan-3-one, which can make it more useful for lab experiments. Finally, future research could explore the potential toxic effects of Tetracyclo[3.2.0.02,7.04,6]heptan-3-one at low concentrations, which can provide important information for its safe use in various applications.
Conclusion:
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one is a unique organic compound that has been the subject of extensive scientific research. It has potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has various biochemical and physiological effects. While it has advantages and limitations for lab experiments, there are several future directions for its study, which can lead to the development of new drugs and therapies.
合成方法
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one can be synthesized through various methods, including the Diels-Alder reaction and the Nazarov cyclization reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of Tetracyclo[3.2.0.02,7.04,6]heptan-3-one, the diene is a cyclopentadiene derivative, and the dienophile is an aldehyde. The Nazarov cyclization reaction involves the reaction of a divinyl ketone with a Lewis acid catalyst to form a cyclopentenone derivative, which can be further converted into Tetracyclo[3.2.0.02,7.04,6]heptan-3-one through a series of reactions.
属性
CAS 编号 |
1072-92-0 |
|---|---|
产品名称 |
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one |
分子式 |
C7H6O |
分子量 |
106.12 g/mol |
IUPAC 名称 |
tetracyclo[3.2.0.02,7.04,6]heptan-3-one |
InChI |
InChI=1S/C7H6O/c8-7-5-1-2(5)4-3(1)6(4)7/h1-6H |
InChI 键 |
BYUGRALWTPEHMX-UHFFFAOYSA-N |
SMILES |
C12C3C1C(=O)C4C2C34 |
规范 SMILES |
C12C3C1C(=O)C4C2C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)

